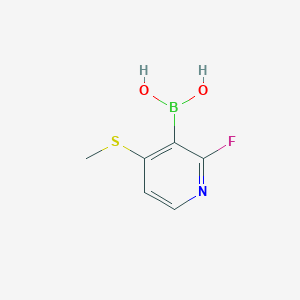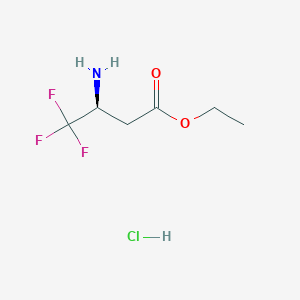
1-Methyl-1H-indole-3-carboxylic acid 3,4-dichloro-benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-indole-3-carboxylic acid is an indole derivative . It plays a significant role in cell biology and is a prevalent moiety in natural products and drugs . It has various biologically vital properties and is used as a reactant for the preparation of several biologically active compounds .
Synthesis Analysis
This compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . There are also various methods reported for the synthesis of indole derivatives, such as the Fischer indole synthesis .Molecular Structure Analysis
The molecular formula of 1-Methyl-1H-indole-3-carboxylic acid is C10H9NO2 . For a detailed molecular structure, you may refer to a chemistry database or software that can generate a 3D structure from the molecular formula.Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are used as reactants for the preparation of several biologically active compounds .Physical And Chemical Properties Analysis
The melting point of 1-Methyl-1H-indole-3-carboxylic acid is 197-200 °C (dec.) (lit.), and its predicted boiling point is 389.0±15.0 °C . The predicted density is 1.24±0.1 g/cm3 .Aplicaciones Científicas De Investigación
MICA-3,4-DBCE has been used in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a reagent for organic synthesis, and as a fluorescent probe for imaging. In enzyme assays, MICA-3,4-DBCE can be used to measure the activity of enzymes, such as cytochrome P450, in a variety of biological samples. It has also been used as a reagent for organic synthesis, as it is easily reacted with a variety of other compounds. Finally, MICA-3,4-DBCE has been used as a fluorescent probe for imaging, as it can be used to detect and quantify a variety of molecules in biological samples.
Mecanismo De Acción
Target of Action
The primary targets of indole derivatives, such as MFCD12546896, are often a variety of receptors in the body. Indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur due to its interaction with its targets. While indole derivatives have been shown to have a wide range of biological activities
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MICA-3,4-DBCE has several advantages for use in laboratory experiments. It is highly soluble in polar solvents, making it easy to work with. It is also relatively non-toxic, making it safe to use in biological samples. However, it does have some limitations. It is not very stable in the presence of light or heat, and can easily be degraded.
Direcciones Futuras
MICA-3,4-DBCE has a variety of potential applications in scientific research, and many future directions have been proposed. These include the use of MICA-3,4-DBCE as a fluorescent probe for the detection of other molecules in biological samples, the use of MICA-3,4-DBCE as a reagent for organic synthesis, and the use of MICA-3,4-DBCE as a substrate for enzyme assays. Additionally, further research into the biochemical and physiological effects of MICA-3,4-DBCE could provide insight into its potential uses in drug development.
Métodos De Síntesis
MICA-3,4-DBCE can be synthesized by a variety of methods. The most common method is the reaction of 1-methyl-1H-indole-3-carboxylic acid with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent, such as dichloromethane or acetonitrile, and can be completed in less than two hours.
Safety and Hazards
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)methyl 1-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)22-10-11-6-7-14(18)15(19)8-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUKLOPLMJJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














